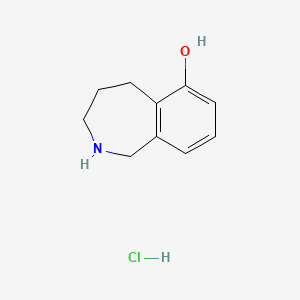
2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride
カタログ番号 B2674770
CAS番号:
2418658-71-4
分子量: 199.68
InChIキー: YADZLVJNAYJCAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride” is a chemical compound with the CAS Number: 2418658-71-4 . It has a molecular weight of 199.68 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of benzazepine derivatives has been a topic of interest in recent years due to their biological importance . The synthesis of these compounds often involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO . It has an average mass of 163.216 Da and a monoisotopic mass of 163.099716 Da .Chemical Reactions Analysis
The chemical reactions involving benzazepine derivatives often involve ring expansion rearrangements . For example, the ring expansion rearrangement of (1 E)-6-methoxy-3,4-dihydro-naphthalene-1 (2H)-one oxime produces a mixture of two isomers, and 2,3,4,5-tetrahydro-7-methoxy-1- H -2-benzazepin-1-one as the major product .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 305.5±37.0 °C at 760 mmHg, and a flash point of 144.9±17.2 °C . It has 2 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .科学的研究の応用
Synthesis and Structural Analysis
- Researchers have explored the synthesis and structural properties of related compounds, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, demonstrating the potential for developing novel chemical entities with distinct structural characteristics (Macías et al., 2011).
Dopaminergic Activity
- Dopaminergic activity has been a key focus, with studies on derivatives like 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, showing their potential as agonists of dopamine receptors. This highlights their relevance in neuropharmacology and potential therapeutic applications (Pfeiffer et al., 1982).
Histamine H3 Receptor Antagonism
- GSK189254, a novel histamine H3 receptor antagonist, has been studied for its affinity to human and rat H3 receptors. This research indicates its potential application in the treatment of dementia and other cognitive disorders, underlining the significance of this class of compounds in neurodegenerative disease research (Medhurst et al., 2007).
D1 Dopamine Receptor Ligands
- The compounds have been evaluated as D1 dopamine receptor ligands, with studies focusing on their affinity and potential as central nervous system agents. This provides insights into their possible applications in disorders associated with dopaminergic dysfunction (Neumeyer et al., 1991).
Receptor Affinities
- Research has also been conducted on the receptor affinities of these compounds, further emphasizing their potential role in pharmacology, particularly in the context of dopamine and other neurotransmitter systems (Berger et al., 1989).
Tetracyclic-1,5-benzoxazepines Reactivity
- Studies on the reactivity of tetracyclic-1,5-benzoxazepines have provided valuable information on their chemical properties and potential applications in synthetic chemistry (Sekhar et al., 2001).
Fluorinated Arylethers Synthesis
- The synthesis of fluorinated arylethers from related compounds showcases their utility in developing novel materials with unique properties, which could be valuable in various industrial applications (Doherty et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-5-1-3-8-7-11-6-2-4-9(8)10;/h1,3,5,11-12H,2,4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZLVJNAYJCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=C2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2674687.png)
![4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2674688.png)
![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)
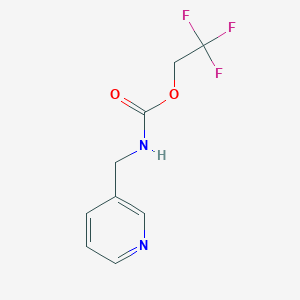
![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)
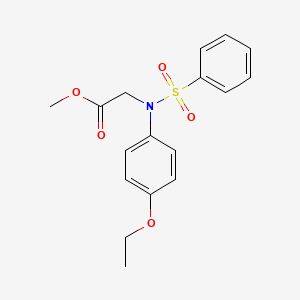
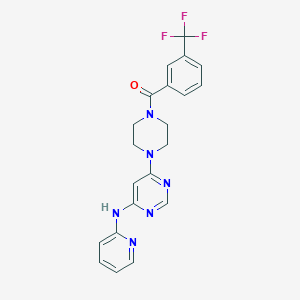
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)
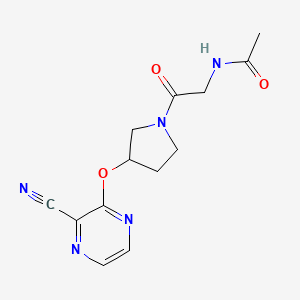
![N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2674706.png)
![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)
